

# Spectroscopic Profile of 5-Hexen-2-ol: A Technical Guide

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## Compound of Interest

Compound Name: 5-Hexen-2-OL

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, **5-Hexen-2-ol**. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, crucial for its identification, characterization, and application in research and development.

## Molecular Structure and Properties

**5-Hexen-2-ol** is an organic compound with the chemical formula  $C_6H_{12}O$  and a molecular weight of 100.16 g/mol <sup>[1]</sup> It is also known by other names such as methyl(3-butenyl)carbinol. Key physical properties are summarized in the table below.

Property	Value
CAS Number	626-94-8
Molecular Formula	$C_6H_{12}O$
Molecular Weight	100.16 g/mol
Boiling Point	136-137 °C
Density	0.836 g/mL at 25 °C
Refractive Index ( $n^{20}_D$ )	1.428

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **5-Hexen-2-ol**.

## $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum of **5-Hexen-2-ol** exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Table 1:  $^1\text{H}$  NMR Data for **5-Hexen-2-ol**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	H-5
~5.0	m	2H	H-6
~3.8	m	1H	H-2
~2.1	m	2H	H-4
~1.5	m	2H	H-3
~1.2	d	3H	H-1

## $^{13}\text{C}$ NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. PubChem provides access to the  $^{13}\text{C}$  NMR spectrum of **5-Hexen-2-ol**.[\[2\]](#)

Table 2:  $^{13}\text{C}$  NMR Data for **5-Hexen-2-ol**

Chemical Shift (ppm)	Assignment
~138	C-5
~115	C-6
~67	C-2
~39	C-3
~30	C-4
~23	C-1

## Infrared (IR) Spectroscopy

The IR spectrum of **5-Hexen-2-ol**, available from the NIST Chemistry WebBook, displays characteristic absorption bands that correspond to the vibrational frequencies of the functional groups present in the molecule.<sup>[3]</sup>

Table 3: Key IR Absorption Bands for **5-Hexen-2-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2930	Strong	C-H stretch (alkane)
~1640	Medium	C=C stretch (alkene)
~1060	Strong	C-O stretch (secondary alcohol)
~910	Strong	=C-H bend (alkene, out-of-plane)

## Mass Spectrometry (MS)

The mass spectrum of **5-Hexen-2-ol**, obtained by electron ionization (EI), is available on the NIST Chemistry WebBook.<sup>[1]</sup> The spectrum shows the molecular ion peak and various fragment ions, which are useful for confirming the molecular weight and elucidating the structure.

Table 4: Major Fragment Ions in the Mass Spectrum of **5-Hexen-2-ol**

m/z	Relative Intensity	Proposed Fragment
100	Low	[M] <sup>+</sup> (Molecular Ion)
85	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
82	Moderate	[M - H <sub>2</sub> O] <sup>+</sup>
67	High	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
45	High	[C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>

## Experimental Protocols

Detailed experimental procedures are essential for the replication and verification of spectroscopic data.

### NMR Spectroscopy

A detailed experimental protocol for the acquisition of NMR spectra of **5-Hexen-2-ol** was not explicitly found in the search results. However, a general procedure would involve:

- **Sample Preparation:** Dissolve a small amount of **5-Hexen-2-ol** in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for <sup>1</sup>H NMR.
- **Data Processing:** Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared Spectroscopy

The gas-phase IR spectrum of **5-Hexen-2-ol** was obtained using a Hewlett-Packard GC/MS/IRD instrument, as indicated by the NIST database.[\[3\]](#)

- **Sample Introduction:** The sample is introduced into a gas chromatograph (GC) for separation, and the eluent is subsequently analyzed by the IR detector.
- **Data Acquisition:** The IR spectrum is recorded as the compound passes through the detector.

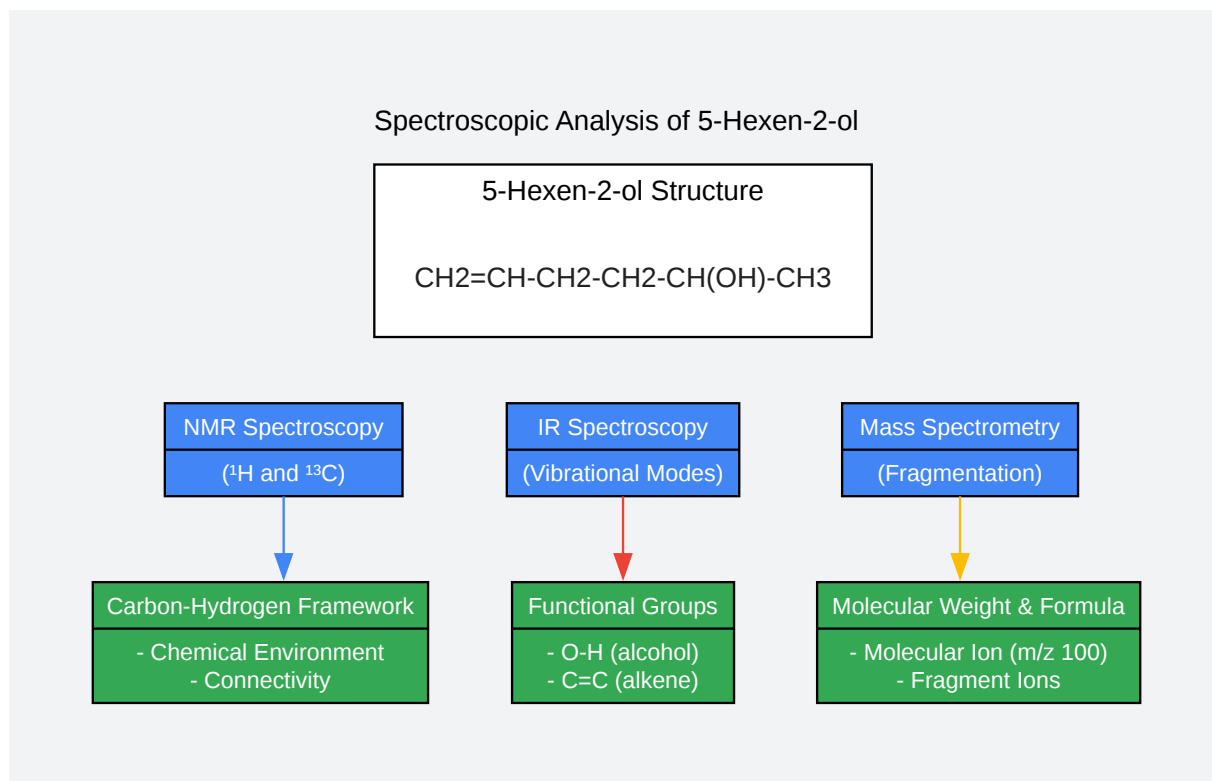
## Mass Spectrometry

The mass spectrum was obtained using electron ionization (EI).[\[1\]](#)

- **Ionization:** Gaseous **5-Hexen-2-ol** molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The abundance of each ion is measured by a detector to generate the mass spectrum.

## Data Interpretation and Structural Elucidation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **5-Hexen-2-ol**.



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Caption: Workflow of Spectroscopic Analysis for **5-Hexen-2-ol**.

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## References

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- 2. 5-Hexen-2-ol | C<sub>6</sub>H<sub>12</sub>O | CID 41170 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Spectroscopic Profile of 5-Hexen-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1606890#spectroscopic-data-of-5-hexen-2-ol-nmr-ir-mass-spec>]

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